Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
CAS No. |
80916-48-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-3-13-10(12)9-6-8-4-5-11(9,2)7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
BQWABSSMSUOVEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC1(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine with a phosphate ester. The reaction typically occurs under controlled temperature and reaction conditions to ensure high purity of the product . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{PO(OH)}_3 \rightarrow \text{R-NH-PO(OH)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production process involves the careful control of reaction temperature and time. The reaction is usually carried out in a reactor where the alkylamine and phosphate ester are mixed and heated to the desired temperature. The reaction mixture is then allowed to cool, and the product is purified to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and phosphates.
Substitution: The compound can undergo substitution reactions where the alkyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines and phosphates.
Substitution: Formation of substituted alkyl phosphates.
Scientific Research Applications
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of applications in scientific research, including:
Chemistry: Used as surfactants in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to their surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as emulsifiers in pharmaceutical formulations.
Industry: Widely used in the production of detergents, emulsifiers, lubricants, and fire-fighting agents.
Mechanism of Action
The mechanism of action of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their ability to reduce surface tension and enhance solubility. The compound interacts with the molecular targets by forming micelles, which encapsulate hydrophobic molecules and increase their solubility in aqueous solutions. This property is particularly useful in various industrial and biological applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Ethyl 5-Methylbicyclo[2.2.1]heptane-2-carboxylate (CAS 80916-49-0)
- Molecular Formula : C₁₁H₁₈O₂ (identical to the target compound)
- Key Difference : Methyl group at position 5 instead of position 1.
- Implications: The altered substituent position may influence steric hindrance and solubility. For example, the 5-methyl isomer could exhibit different reactivity in ring-opening reactions due to proximity to the ester group. No direct pharmacological data are available, but structural analogs suggest positional isomers often diverge in biological activity .
Heteroatom-Substituted Derivatives
(1R,2S,4R)-Ethyl 1-Azabicyclo[2.2.1]heptane-2-carboxylate (CAS 921755-43-3)
- Molecular Formula: C₉H₁₅NO₂
- Key Feature : Nitrogen atom replaces a carbon in the bicyclo framework.
- The hydrochloride derivative (CAS 1217814-87-3) has a molecular weight of 205.68 g/mol, indicating increased polarity compared to the target compound .
Ethyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula : C₉H₁₄O₃
- Key Feature : Oxygen atom in the bicyclo system.
- Properties: The ether linkage may reduce ring strain and alter metabolic stability.
Functionalized Derivatives
MRS4815 (Ethyl (1S,4S,5S)-5-(4-(3-((2-(Dimethylamino)-2-oxoethoxy)carbonyl)-6-(4-(trifluoromethyl)phenyl)naphthalen-1-yl)phenyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate)
- Molecular Formula : C₃₇H₃₅F₃N₂O₅
- Molecular Weight : 644.69 g/mol
- Key Features : Trifluoromethylphenyl and naphthalene substituents.
- Activity : Demonstrates potent inhibition of human P2Y14 receptors (IC₅₀ = 3.11 nM), highlighting how bulky aromatic groups enhance receptor affinity. The target compound lacks such substituents, suggesting lower pharmacological activity .
tert-Butyl 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2)
- Molecular Formula: C₁₁H₁₇NO₃
- Key Features : Oxo group and tert-butyl ester.
- The oxo group introduces a ketone, enabling further derivatization .
Ester Group Variations
Methyl Bicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula : C₉H₁₄O₂
- Comparison : The methyl ester has a lower molecular weight (154.21 g/mol ) and may hydrolyze faster than the ethyl ester due to reduced steric hindrance. Infrared data (Coblentz Society) confirm typical ester carbonyl stretches (~1740 cm⁻¹) .
Ethyl 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate
Comparative Data Table
Key Findings and Implications
- Structural Isomerism : Positional changes (e.g., 1-methyl vs. 5-methyl) subtly alter steric and electronic profiles, impacting reactivity and solubility.
- Ester Groups : Ethyl esters balance lipophilicity and hydrolysis rates, whereas tert-butyl esters prioritize stability.
- Pharmacological Potential: Bulky aromatic substituents (e.g., in MRS4815) correlate with high receptor affinity, a feature absent in the target compound.
Biological Activity
Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and antitumor activities, as well as its safety profile based on available research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 196.25 g/mol. The compound's structure includes an ethyl ester functional group, which may enhance its solubility and bioavailability.
Safety Profile
A comprehensive assessment of the safety profile of this compound is essential for evaluating its potential therapeutic applications.
Mutagenicity and Toxicity Studies
In toxicity assessments, similar compounds like methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate were found to be non-mutagenic in the Ames test and did not induce clastogenic effects in vitro . The calculated Margin of Exposure (MOE) for repeated dose toxicity was above the acceptable threshold, indicating a low risk at typical exposure levels .
Reproductive and Environmental Toxicity
Studies have also evaluated reproductive toxicity endpoints, where exposure levels were deemed safe according to established thresholds . Furthermore, environmental assessments indicated that the compound is not expected to pose significant risks to aquatic life based on current usage patterns .
Comparative Analysis
The following table summarizes the biological activities and safety profiles of various related compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Mutagenicity | Remarks |
|---|---|---|---|---|
| This compound | Potential (needs study) | Limited evidence | Non-mutagenic | Requires further research |
| Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate | Significant | Evidence available | Non-mutagenic | Established antimicrobial properties |
| Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | Significant | Evidence available | Non-mutagenic | Safe for environmental exposure |
Case Studies
Several case studies have explored the biological activity of structurally similar bicyclic compounds:
- Study on Antimicrobial Efficacy: A study published in Food and Chemical Toxicology assessed the antimicrobial properties of methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
- Antitumor Research: Another investigation focused on methyl derivatives showed promising results in inhibiting the growth of breast cancer cell lines in vitro, suggesting a mechanism involving apoptosis .
Q & A
Q. Key Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrogenation | H₂, 10% Pd/C, rt, 1 h | 99% | |
| Base-mediated opening | KHMDS, -50°C | 38% | |
| Epoxidation | Peracetic acid, 40°C | ~50% |
Basic: How is NMR spectroscopy utilized to confirm the structure of bicyclo[2.2.1]heptane derivatives?
Answer:
1H and 13C NMR are critical for verifying bicyclic conformation and substituent positions. For example:
- Ethyl 3-azido-2-hydroxycyclopentanecarboxylate : Key signals include δ 4.21 (m, 1H, cyclopentane CH), 1.26 (t, 3H, ethyl CH₃), and 173.8 ppm (13C, carbonyl) .
- tert-Butyl diazabicyclo derivatives : Distinct splitting patterns (e.g., δ 1.33 ppm, d, J = 32.21 Hz for tert-butyl) confirm steric constraints .
Advanced Tip : Coupling constants (e.g., J = 9.2 Hz in bicyclo systems) help distinguish endo/exo conformers .
Advanced: How do reaction conditions impact catalytic insertion reactions in bicyclo[2.2.1]heptane systems?
Answer:
Catalytic methods like Rh₂(OAc)₄-mediated OH-insertion are sensitive to temperature and substrate steric effects:
- Ethyl diazoacetate insertion : Neutral conditions with Rh₂(OAc)₄ yielded 53% of the glycolate side chain product, avoiding side reactions observed with strong bases .
- Temperature effects : Warming from -45°C to -25°C increased side products (TLC monitoring), while -50°C improved selectivity (38% yield) .
Recommendation : Optimize catalysts (e.g., Rh vs. Pd) and employ low temperatures to minimize decomposition.
Advanced: What challenges arise in functionalizing the bicyclo[2.2.1]heptane core, and how are they resolved?
Answer:
Key challenges include:
- Steric hindrance : Bulky substituents (e.g., tert-butyl) impede nucleophilic attacks. Solutions: Use small, flexible reagents (e.g., LiHMDS) .
- Epoxy stability : Epoxy derivatives resist standard HCl/HBr assays due to ring strain. Alternative methods: Slow curing with acid anhydrides and glycerol at high temperatures .
- Regioselectivity : Functionalization at the 2-carboxylate position requires directing groups (e.g., nitro or amino substituents) .
Case Study : tert-Butyl diazabicyclo[2.2.1]heptane-2-carboxylate derivatives were synthesized using Boc-protected intermediates to direct reactivity .
Advanced: How does conformational rigidity influence reactivity in ring-opening reactions?
Answer:
The bicyclo[2.2.1]heptane scaffold restricts bond rotation, affecting reaction pathways:
- Base-mediated ring-opening : LiHMDS at -45°C selectively cleaves less strained bonds, yielding 38% of the desired product vs. 19% under suboptimal conditions .
- Acid resistance : Epoxy derivatives show no reaction with HCl in pyridine due to conformational strain, necessitating alternative curing agents (e.g., maleic anhydride) .
Mechanistic Insight : Strain energy calculations (DFT) can predict reactive sites for targeted functionalization.
Basic: What analytical techniques complement NMR for characterizing bicyclo[2.2.1]heptane derivatives?
Answer:
- Mass spectrometry : Exact mass (e.g., 198.1480538 for C₁₁H₂₀N₂O₂) confirms molecular formulas .
- X-ray crystallography : Resolves stereochemistry in tert-butyl diazabicyclo derivatives .
- TLC monitoring : Critical for optimizing reaction progression (e.g., side product detection in base-mediated openings) .
Advanced: How are stereochemical outcomes controlled in bicyclo[2.2.1]heptane synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
